Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
Overview
Description
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may influence a variety of cellular processes, leading to changes in cell function and potentially contributing to its therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXDOZCWMKGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700892 | |
Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807368-70-3 | |
Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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